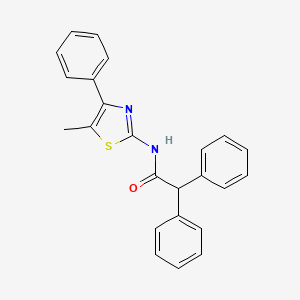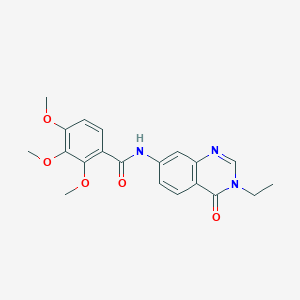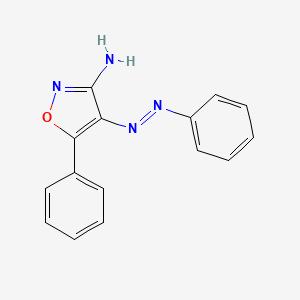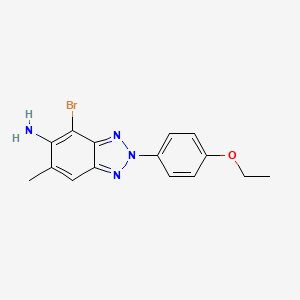![molecular formula C19H15N5O4S B11480758 2-amino-5-oxo-4-(2,4,5-trimethoxyphenyl)-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide](/img/structure/B11480758.png)
2-amino-5-oxo-4-(2,4,5-trimethoxyphenyl)-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5-oxo-4-(2,4,5-trimethoxyphenyl)-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide is a complex organic compound with a unique structure that incorporates multiple functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trimethoxyphenyl group and the thiazolopyrimidine core contributes to its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-oxo-4-(2,4,5-trimethoxyphenyl)-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
-
Formation of the Thiazolopyrimidine Core: : This step involves the cyclization of appropriate precursors to form the thiazolopyrimidine ring system. For example, a mixture of 1,3-cyclopentadione, 3,4,5-trimethoxybenzaldehyde, malononitrile, and 4-(dimethylamino)pyridine (DMAP) in ethanol can be refluxed to yield the desired core structure .
-
Introduction of the Amino and Oxo Groups: : The amino and oxo groups can be introduced through subsequent reactions involving nitration, reduction, and oxidation steps. Specific reagents and conditions vary depending on the desired substitution pattern and functional group compatibility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques. The choice of solvents, catalysts, and reaction parameters is critical to ensure reproducibility and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-oxo-4-(2,4,5-trimethoxyphenyl)-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amino derivatives.
-
Substitution: : Nucleophilic substitution reactions can introduce different substituents at specific positions on the aromatic ring or the thiazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-amino-5-oxo-4-(2,4,5-trimethoxyphenyl)-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide has several scientific research applications:
-
Medicinal Chemistry: : The compound’s unique structure and biological activity make it a candidate for drug development, particularly in anticancer and antimicrobial research .
-
Biological Studies: : It can be used as a probe to study various biological pathways and molecular targets, including enzymes and receptors involved in disease processes .
-
Material Science: : The compound’s chemical properties allow it to be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-amino-5-oxo-4-(2,4,5-trimethoxyphenyl)-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which is crucial for cell division, making it a potential anticancer agent . Additionally, the compound may interact with other proteins and pathways, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-1,3,4-oxadiazole derivatives: These compounds share similar structural features and exhibit comparable biological activities.
2,4-disubstituted thiazoles: These compounds also possess a thiazole ring and demonstrate multitargeted bioactivity.
Uniqueness
2-amino-5-oxo-4-(2,4,5-trimethoxyphenyl)-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide is unique due to its specific combination of functional groups and the resulting biological activity. The presence of the trimethoxyphenyl group enhances its interaction with biological targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C19H15N5O4S |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
12-amino-8-oxo-10-(2,4,5-trimethoxyphenyl)-5-thia-2,7,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,6,10,12-pentaene-11-carbonitrile |
InChI |
InChI=1S/C19H15N5O4S/c1-26-11-7-13(28-3)12(27-2)6-9(11)14-10(8-20)16(21)22-17-15(14)18(25)23-19-24(17)4-5-29-19/h4-7H,1-3H3,(H2,21,22) |
InChI Key |
UAAZABCYKSRJTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2=C(C(=NC3=C2C(=O)N=C4N3C=CS4)N)C#N)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-2-[(6-fluoro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B11480680.png)

![Ethyl (2-methoxy-4-{[(2-phenylquinolin-4-yl)carbonyl]amino}phenyl)carbamate](/img/structure/B11480697.png)



![2-methoxyethyl 1-[2-(ethylsulfanyl)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11480705.png)
![7-(furan-2-yl)-3-(pyridin-4-yl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11480714.png)
![ethyl 2-{[bis(methylsulfanyl)methylidene]amino}-6-(3-chlorophenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate](/img/structure/B11480722.png)
![5-(1,3-benzodioxol-5-yl)-4-hydroxy-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B11480732.png)
![N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]-3,3-diphenylpropanamide](/img/structure/B11480742.png)
![5-Ethyl-7-methyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11480745.png)
![N-[2-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B11480747.png)
![5-Chloro-2-({[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3-benzothiazole](/img/structure/B11480750.png)
